molecular formula C22H38N2O4 B554925 L-Valine methyl ester hydrochloride CAS No. 6306-52-1

L-Valine methyl ester hydrochloride

Cat. No. B554925
CAS RN: 6306-52-1
M. Wt: 167.63 g/mol
InChI Key: RUFMNUDFZKNXCE-ZLTKDMPESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Valine methyl ester hydrochloride is an organic compound that is a derivative of the amino acid valine . It is also known as Methyl (S)-2-amino-3-methylbutanoate hydrochloride . It is used in the synthesis of Valaciclovir, the L-Valine ester prodrug of Acyclovir, which is an orally active acyclic nucleoside with inhibitory activity towards several herpes viruses .


Synthesis Analysis

The synthesis of L-Valine methyl ester hydrochloride involves the reaction of L-Valine with methanol in the presence of thionyl chloride . The reaction is carried out under controlled temperature conditions and the product is purified by recrystallization .


Molecular Structure Analysis

The molecular formula of L-Valine methyl ester hydrochloride is C6H13NO2·HCl . It has a molecular weight of 167.63 . The structure can be represented as (CH3)2CHCH(NH2)COOCH3·HCl .


Physical And Chemical Properties Analysis

L-Valine methyl ester hydrochloride appears as white powder to crystal . It is soluble in water . It has a specific rotation of [α]20/D +15.0 to +16.0 deg (C=2, H2O) . Its melting point is 171-173 °C .

Scientific Research Applications

  • Molecular Recognition and Transport Properties : L-ValOMe exhibits good affinity towards hydrophobic amino acids and is used in extraction and transport studies, particularly in experiments involving hemicucurbiturils as receptors (Cucolea, Buschmann, & Mutihac, 2016).

  • Prodrug Development : It's used in the synthesis of water-soluble prodrugs, such as the adenosine A2A receptor antagonist MSX-2, demonstrating stability in artificial gastric acid and susceptibility to esterase cleavage (Vollmann, Qurishi, Hockemeyer, & Müller, 2008).

  • Pharmaceutical Analysis and Quality Control : L-ValOMe is important in the production of anti-hypertensive drugs, with gas chromatography methods developed for its purity assessment (Shinde, Malik, & Asati, 2013).

  • Materials Science and Nanotechnology : This compound is involved in the synthesis of materials with unique properties like aggregation-induced emission, circular dichroism, and the ability to self-assemble into helical nanofibers (Li et al., 2014).

  • Organic Synthesis and Catalysis : L-ValOMe is used in the study of copper-mediated oxidative coupling reactions in organic synthesis (Giguère-Bisson, Yoo, & Li, 2012).

  • Peptide Mimetics and Polymer Science : Its derivatives are utilized in synthesizing poly(phenylacetylene)s bearing L-valine pendants, exploring hydrogen-bonding interactions and helical conformations in polymers (Cheuk, Lam, Lai, Dong, & Tang, 2003).

  • Biochemistry and Enzyme Studies : L-ValOMe's derivatives are used in enzymatic studies, such as the analysis of kallikrein hydrolysis reactions (Sousa et al., 2002).

  • Analytical Chemistry : Its thermodynamic properties in crown ether complexes have been studied, providing insights into solute-solvent interactions (Al-Mustafa, Hamzah, & Marji, 2001).

  • Pharmaceutical Synthesis : It is a key intermediate in the synthesis of Valsartan, a widely used antihypertensive agent (Zhang, Zheng, Bi, & Li, 2008).

  • Spectroscopic Studies : L-ValOMe and similar compounds are investigated for their spectroscopic properties in research concerning chiral macrocycles and their recognition of amino acid derivatives (Deniz, Turgut, Toǧrul, & Hoşgören, 2011).

properties

IUPAC Name

methyl (2S)-2-amino-3-methylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-4(2)5(7)6(8)9-3;/h4-5H,7H2,1-3H3;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUGLDBMQKZTXPW-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60212389
Record name Methyl valinate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60212389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Valine methyl ester hydrochloride

CAS RN

6306-52-1
Record name L-Valine, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6306-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl valinate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006306521
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl valinate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60212389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl valinate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.019
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-Valine methyl ester hydrochloride
Reactant of Route 2
Reactant of Route 2
L-Valine methyl ester hydrochloride
Reactant of Route 3
Reactant of Route 3
L-Valine methyl ester hydrochloride
Reactant of Route 4
L-Valine methyl ester hydrochloride
Reactant of Route 5
Reactant of Route 5
L-Valine methyl ester hydrochloride
Reactant of Route 6
Reactant of Route 6
L-Valine methyl ester hydrochloride

Citations

For This Compound
451
Citations
SS Dhondge, JM Moses, DW Deshmukh… - The Journal of Chemical …, 2017 - Elsevier
… l-Valine methyl ester hydrochloride is used in the synthesis … + water) and (l-valine methyl ester hydrochloride + water). In … ester hydrochloride and l-valine methyl ester hydrochloride at …
Number of citations: 12 www.sciencedirect.com
TH Applewhite, H Waite, C Niemann - Journal of the American …, 1958 - ACS Publications
… (78%) of Lvaline methyl ester hydrochloride, mp 150.0-154.5, with decomp. … the precipitated L-valine methyl ester hydrochloride and the filtrate evaporated in vacuo. The residue so …
Number of citations: 52 pubs.acs.org
Ø Jacobsen, HG Gebreslasie, J Klaveness… - … Section C: Crystal …, 2011 - scripts.iucr.org
… (I) was synthesized by standard solution-phase peptide coupling of L-valine methyl ester, which was generated in situ from L-valine methyl ester hydrochloride by deprotonation with N,N…
Number of citations: 8 scripts.iucr.org
JW Hinman, EL Caron… - Journal of the American …, 1950 - ACS Publications
A dipeptide of astonishing stability was re-ported to survive the acid hydrolysis of gramicidin and to be present in not one but at least two iso-meric forms, namely, D-valyl-D-valine and l-…
Number of citations: 70 pubs.acs.org
BS Li, KKL Cheuk, L Ling, J Chen, X Xiao, C Bai… - …, 2003 - ACS Publications
… l-Valine methyl ester hydrochloride {4; [α] D 21 +23.6 (c 2, methanol); Sigma} and phenylacetylene (PA; Aldrich) were used as received without further purification. The rhodium catalyst […
Number of citations: 177 pubs.acs.org
WD John, GT Young - Journal of the Chemical Society (Resumed), 1954 - pubs.rsc.org
… (b) L-Valine methyl ester hydrochloride (3.4 g.) and potassium hydrogen carbonate (6 8.) were dissolved in water (45 ml.) under ethyl acetate (30 ml.) . Benzyloxycarbonyl-L-aspartic …
Number of citations: 31 pubs.rsc.org
HS Yathirajan, B Nagaraj, SL Gaonkar… - … Section E: Structure …, 2004 - scripts.iucr.org
The title compound {systematic name: methyl 2-[(2′-cyanobiphenyl-4-yl)methylammonio]-3-methylbutanoate chloride}, C20H23N2O2+·Cl−, is a key intermediate in the synthesis of …
Number of citations: 7 scripts.iucr.org
E Dikusar, V Potkin… - Russian journal of …, 2010 - search.ebscohost.com
… Abstract—A preparative method of synthesis of chiral azomethines was developed consisting in the reaction of L-valine methyl ester hydrochloride reaction with substituted …
Number of citations: 6 search.ebscohost.com
PCH Poulsen, AR White - 2007 - core.ac.uk
… Triethylamine (5.41 g, 53 mmol) was added dropwise to a solution of l-valine methyl ester hydrochloride, (1) (1g, 5.96mmol), and cinnamoyl chloride (994mg, 5.96mmol) in anhydrous …
Number of citations: 4 core.ac.uk
DB Fu, YB Xu, YT Zhang, ST Liu, XF Yang… - Journal of …, 2023 - Elsevier
… The NHS-activated ester 3 was then reacted with l-valine methyl ester hydrochloride or d-valine methyl ester hydrochloride in the presence of Et 3 N to give the corresponding target …
Number of citations: 2 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.